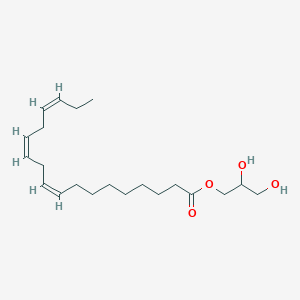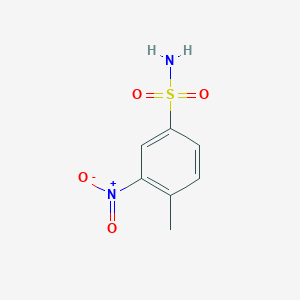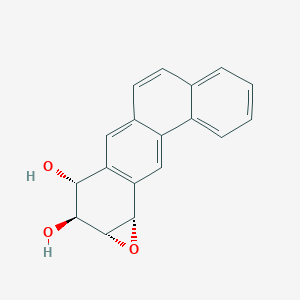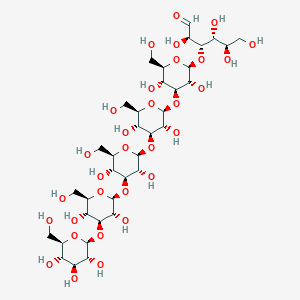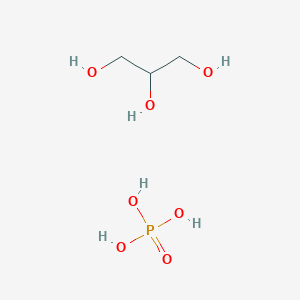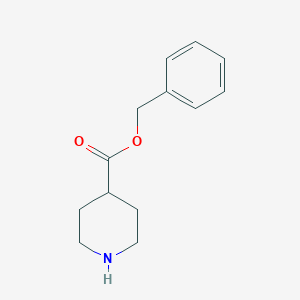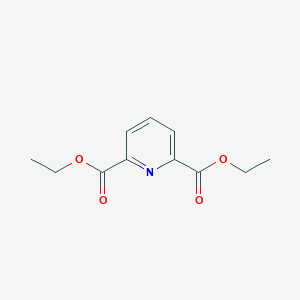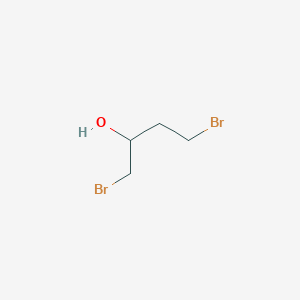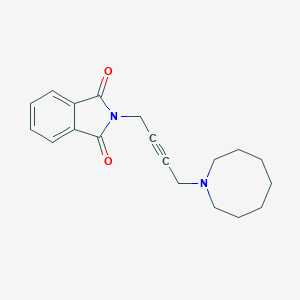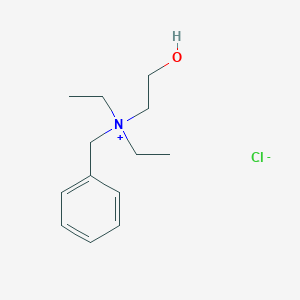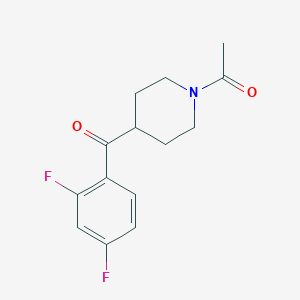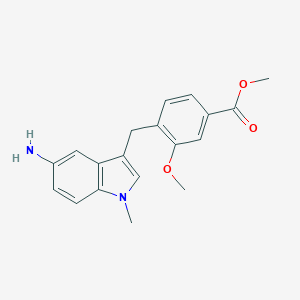
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Vue d'ensemble
Description
“Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C19H20N2O3 . It is also known as “4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoic acid methyl ester” and has a CAS Registry Number of 107754-14-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl ester group attached to a methoxybenzoic acid moiety, which is further connected to a 1-methyl-1H-indol-3-yl group through a methylene bridge . The molecular weight of the compound is 324.37 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.37 and is practically insoluble in water (0.023 g/L at 25 ºC) . Its density is calculated to be approximately 1.20 g/cm3 at 20 ºC and 760 Torr .Applications De Recherche Scientifique
Synthesis and Characterization
- Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate and related compounds are often involved in the synthesis of complex organic structures. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid involves similar intermediates and is confirmed by spectroscopic methods like IR, 1H NMR, MS (Wang Yu, 2008).
Photophysical and Photochemical Properties
- These compounds have been studied for their photophysical and photochemical properties, which are useful for applications like photodynamic therapy in cancer treatment. For instance, the synthesis of zinc phthalocyanine derivatives with similar structures exhibits high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Studies on the molecular structure and hydrogen bonding patterns of compounds with similar molecular frameworks have been conducted. For example, research on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows how these molecules form polarized structures and are linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Antimicrobial and Antiproliferative Activities
- Related compounds demonstrate significant antimicrobial and antiproliferative activities, which are relevant in pharmaceutical research. For example, a study on triazole derivatives synthesized from ester ethoxycarbonylhydrazones shows good or moderate antimicrobial activities against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Anticancer Properties
- Compounds with similar structures have shown promise as antimitotic agents and tubulin inhibitors, targeting the colchicine binding site on tubulin and leading to apoptotic cell death in cancer cells (R. Romagnoli, P. Baraldi, T. Sarkar, M. D. Carrión, Carlota Lopez Cara, O. Cruz-López, D. Preti, M. A. Tabrizi, M. Tolomeo, S. Grimaudo, Antonella Di Cristina, Nicola Zonta, J. Balzarini, A. Brancale, H. Hsieh, E. Hamel, 2008).
Propriétés
IUPAC Name |
methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIOTLFXSHMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458890 | |
| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate | |
CAS RN |
107754-14-3 | |
| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

